molecular formula C10H16O B14372957 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol CAS No. 90685-41-9

4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol

Cat. No.: B14372957
CAS No.: 90685-41-9
M. Wt: 152.23 g/mol
InChI Key: YYWGCEPNAHJPOO-UHFFFAOYSA-N
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Description

4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol is an organic compound with the molecular formula C10H16O. It is a bicyclic alcohol that features a unique structure, making it an interesting subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 3-carene with oxidizing agents to introduce the hydroxyl group at the desired position . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used to facilitate hydrogenation reactions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound’s bicyclic structure also allows it to fit into specific enzyme active sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-Carene: A related bicyclic compound with similar structural features.

    4,7,7-Trimethylbicyclo[3.2.0]hept-3-en-6-one: Another bicyclic compound with a different arrangement of the carbon atoms.

Uniqueness

4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol is unique due to its specific hydroxyl group placement and the resulting chemical reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

90685-41-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

4,7,7-trimethylbicyclo[4.1.0]hept-3-en-3-ol

InChI

InChI=1S/C10H16O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h7-8,11H,4-5H2,1-3H3

InChI Key

YYWGCEPNAHJPOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2C(C1)C2(C)C)O

Origin of Product

United States

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